1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
CAS No.: 478039-83-7
Cat. No.: VC7891397
Molecular Formula: C19H13BrFNO4
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478039-83-7 |
|---|---|
| Molecular Formula | C19H13BrFNO4 |
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | 2-bromo-1-(3-fluoro-4-phenylmethoxyphenoxy)-4-nitrobenzene |
| Standard InChI | InChI=1S/C19H13BrFNO4/c20-16-10-14(22(23)24)6-8-18(16)26-15-7-9-19(17(21)11-15)25-12-13-4-2-1-3-5-13/h1-11H,12H2 |
| Standard InChI Key | LFVICMDZKCIQLC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two benzene rings connected via an ether linkage. The first ring features a bromine atom at position 2, a nitro group at position 4, and a phenoxy group at position 1. The second benzene ring, part of the benzyloxy group, contains a fluorine atom at position 3 and a benzyl ether at position 4. This arrangement is represented by the SMILES notation:
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃BrFNO₄ | |
| Molecular Weight | 418.22 g/mol | |
| IUPAC Name | 2-bromo-1-(3-fluoro-4-phenylmethoxyphenoxy)-4-nitrobenzene | |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)N+[O-])Br)F |
Synthesis and Preparation
General Synthetic Strategy
The synthesis typically involves a multi-step approach:
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Ether Formation: A Mitsunobu reaction between a benzyloxy-substituted phenol and a bromonitrobenzene derivative, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) .
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Functional Group Modifications: Sequential halogenation and nitration steps to introduce the bromine and nitro groups.
Example Reaction Conditions
-
Reagents: 3-Fluoro-4-benzyloxyphenol, 2-bromo-4-nitrobenzene, DIAD, triphenylphosphine.
Table 2: Comparative Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–20°C | |
| Catalyst System | DIAD, triphenylphosphine | |
| Solvent | THF | |
| Yield | 68% |
Research Findings and Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity. For instance:
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¹H NMR: Peaks corresponding to benzyloxy protons (~δ 5.1 ppm) and aromatic protons (δ 6.8–8.2 ppm).
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IR: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~560 cm⁻¹).
Biological Activity Screening
While specific studies are lacking, related bromonitrobenzene derivatives exhibit antimicrobial properties. Hypothetical mechanisms include interference with microbial electron transport chains via nitro group reduction.
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